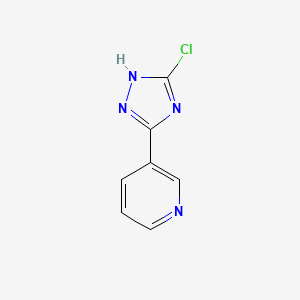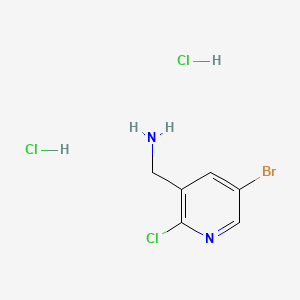
2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in various chemical reactions and applications. This compound is characterized by the presence of a bromine atom and a butoxy group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The unique structure of this compound makes it valuable in organic synthesis, medicinal chemistry, and material science.
作用机制
Target of Action
The compound, also known as 3-Bromo-5-butoxyphenylboronic acid, pinacol ester , is a biomedical compound commonly used in research and drug development . It acts as a boronic acid derivative, exhibiting potential inhibitory effects against specific enzymes and proteins involved in various diseases, including cancer . This compound is valuable for designing targeted therapies and developing novel pharmaceuticals to treat specific drug-resistant tumors or other diseases .
Biochemical Pathways
Given its potential inhibitory effects on specific enzymes and proteins, it can be inferred that it may influence various biochemical pathways, particularly those associated with the function of the targeted enzymes and proteins .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with various enzymes and proteins. The specific effects would depend on the nature of the target proteins and the context in which they are expressed .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-butoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions to modify its functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF) are commonly used to dissolve reactants and control reaction conditions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
科学研究应用
2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the development of probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in designing inhibitors for specific enzymes and proteins.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
相似化合物的比较
Similar Compounds
3-Bromo-5-butoxyphenylboronic acid: Shares a similar boronic acid moiety but lacks the dioxaborolane group.
2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane: Contains a dioxolane ring instead of a dioxaborolane group.
Uniqueness
2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bromine-substituted phenyl ring and a dioxaborolane group. This structure provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
2-(3-bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BBrO3/c1-6-7-8-19-14-10-12(9-13(18)11-14)17-20-15(2,3)16(4,5)21-17/h9-11H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZBSOUMYLRMPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675274 |
Source


|
| Record name | 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-35-2 |
Source


|
| Record name | 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
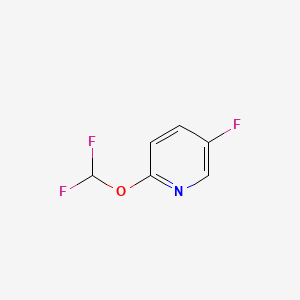

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)
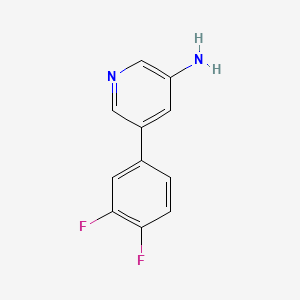
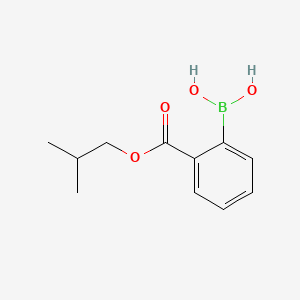
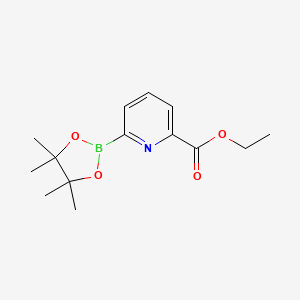
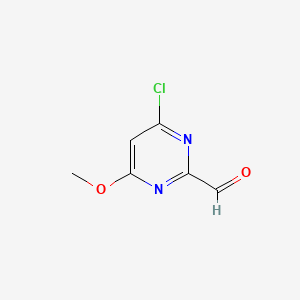
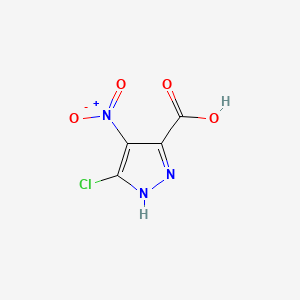
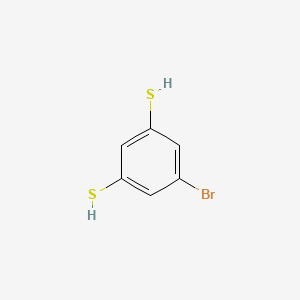

![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)

